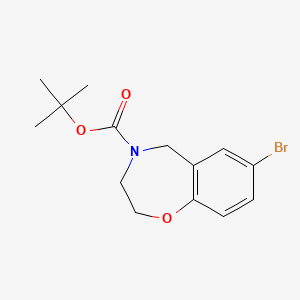

tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate

描述

Core Benzoxazepine Scaffold Architecture

The benzoxazepine scaffold represents a privileged structure in medicinal chemistry, characterized by a fused seven-membered ring containing both nitrogen and oxygen heteroatoms. The 1,4-benzoxazepine framework in this compound consists of a benzene ring fused to a seven-membered oxazepine ring, creating a bicyclic structure with distinct electronic and spatial properties. The partial saturation of positions 2, 3, and 5 within the oxazepine ring introduces conformational flexibility while maintaining the aromatic character of the benzene portion.

Structural analysis reveals that the benzoxazepine core adopts a boat-shaped conformation similar to related heterocyclic systems. The seven-membered ring system exhibits characteristic puckering parameters that define its three-dimensional geometry, with the mean planes of the benzene ring and the oxazepine ring inclined to each other by approximately 22-29 degrees based on structural studies of analogous compounds. This angular relationship is crucial for understanding the spatial arrangement of substituents and their potential interactions with biological targets.

The heterocyclic nature of the benzoxazepine scaffold introduces significant electronic effects through the presence of nitrogen and oxygen atoms. The nitrogen atom at position 4 serves as a site for substitution and can participate in hydrogen bonding interactions, while the oxygen atom at position 1 contributes to the overall polarity and electronic distribution of the molecule. These heteroatoms create distinct electronic environments that influence both chemical reactivity and conformational preferences.

Table 1: Structural Parameters of Benzoxazepine Core Systems

Bromine Substituent Positional Effects on Electronic Configuration

The bromine substituent at position 7 of the benzoxazepine scaffold exerts profound effects on the electronic configuration and chemical properties of this compound. Halogen substitution at the aromatic ring positions introduces both electronic and steric perturbations that significantly influence molecular behavior. The bromine atom, with its large atomic radius and substantial electronegativity, creates an electron-withdrawing effect through both inductive and resonance mechanisms.

The positioning of bromine at the 7-carbon creates a meta-relationship to the nitrogen-containing ring fusion point, which minimizes direct electronic interference with the nitrogen lone pair while still providing significant electronic modulation. This positioning strategy is commonly employed in medicinal chemistry to fine-tune the electronic properties of heterocyclic scaffolds without disrupting essential binding interactions. The bromine substituent increases the overall lipophilicity of the molecule while simultaneously providing a handle for further synthetic elaboration through cross-coupling reactions.

Electronic effects of the 7-bromo substituent extend beyond simple inductive withdrawal, influencing the entire π-electron system of the benzene ring. The bromine atom participates in weak π-conjugation through its filled p-orbitals, creating a complex electronic environment that affects both ground state properties and transition state energies during chemical transformations. These electronic perturbations are reflected in spectroscopic properties, with characteristic shifts in nuclear magnetic resonance and infrared absorption frequencies compared to unsubstituted analogues.

The steric profile of the bromine substituent also contributes to the overall molecular architecture. With a van der Waals radius of approximately 1.85 Angstroms, bromine introduces moderate steric bulk that can influence conformational preferences and intermolecular interactions. This steric effect is particularly relevant in the context of protein-ligand interactions, where the bromine substituent may occupy specific binding pockets or create unfavorable steric clashes depending on the target structure.

Tert-Butyl Carbamate Protecting Group Steric and Electronic Implications

The tert-butyl carbamate (Boc) protecting group attached to the nitrogen atom at position 4 represents a crucial structural element that significantly influences both the steric and electronic properties of the molecule. The tert-butyl carbamate functionality serves multiple roles: it protects the nitrogen from unwanted reactions during synthesis, modulates the electronic environment around the nitrogen center, and introduces substantial steric bulk that affects molecular conformation and intermolecular interactions.

From an electronic perspective, the carbamate group creates a planar, sp²-hybridized nitrogen center that participates in conjugation with the carbonyl group. This electronic delocalization reduces the basicity of the nitrogen atom and stabilizes the molecule against nucleophilic attack. The carbonyl oxygen provides additional sites for hydrogen bonding interactions, which can be crucial for molecular recognition processes and crystalline packing arrangements. The electron-withdrawing nature of the carbamate group also influences the electronic density distribution throughout the benzoxazepine scaffold.

The steric implications of the tert-butyl group are particularly significant due to its highly branched structure. The three methyl groups create a spherical volume with a radius of approximately 3.0 Angstroms, which can severely constrain the conformational freedom of the molecule. This steric bulk forces the carbamate group to adopt specific orientations relative to the benzoxazepine plane, influencing the overall three-dimensional shape of the molecule. The bulky nature of the tert-butyl group can also create favorable hydrophobic interactions in biological systems while simultaneously preventing certain molecular conformations.

Table 2: Carbamate Protecting Group Properties

Conformational Analysis of Partially Saturated Heterocyclic System

The conformational behavior of this compound is governed by the complex interplay between ring strain, steric interactions, and electronic effects within the partially saturated seven-membered heterocyclic system. The reduction of the oxazepine ring at positions 2, 3, and 5 creates additional conformational degrees of freedom compared to fully aromatic analogues, resulting in a dynamic equilibrium between multiple conformational states.

Computational and experimental studies of related benzoxazepine systems indicate that the seven-membered ring preferentially adopts boat-like conformations to minimize ring strain and optimize orbital overlap. The boat conformation allows for optimal positioning of the heteroatoms while accommodating the steric demands of the bromine substituent and bulky carbamate protecting group. However, the presence of multiple substituents creates a complex conformational landscape with several local energy minima corresponding to different ring puckers and substituent orientations.

The conformational dynamics are further complicated by the rotation of the carbamate protecting group around the nitrogen-carbonyl bond. This rotation exhibits a significant energy barrier due to partial double bond character arising from nitrogen lone pair delocalization into the carbonyl π-system. The preferred rotational conformers position the tert-butyl group to minimize steric clashes with the benzoxazepine framework while maximizing favorable through-space interactions.

Temperature-dependent nuclear magnetic resonance studies of similar compounds reveal that conformational interconversion occurs on timescales that are slow relative to the nuclear magnetic resonance measurement. This conformational exchange manifests as signal broadening or duplication in spectra recorded at ambient temperature, with coalescence occurring at elevated temperatures. The activation energy for conformational interconversion typically ranges from 12-18 kcal/mol, reflecting the substantial reorganization required to transition between different ring conformations.

Table 3: Conformational Parameters for Benzoxazepine Systems

| Conformational Feature | Energy Range (kcal/mol) | Timescale | Observation Method |

|---|---|---|---|

| Ring Puckering | 2-5 | Fast (ps-ns) | Computational |

| Carbamate Rotation | 15-20 | Slow (ms-s) | Nuclear Magnetic Resonance |

| Overall Conformational Exchange | 12-18 | Intermediate (μs-ms) | Variable Temperature Nuclear Magnetic Resonance |

| Ring Inversion | 8-12 | Fast (ns-μs) | Molecular Dynamics |

属性

IUPAC Name |

tert-butyl 7-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-6-7-18-12-5-4-11(15)8-10(12)9-16/h4-5,8H,6-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTCHZNAPXYRGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649328 | |

| Record name | tert-Butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740842-73-3 | |

| Record name | tert-Butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate typically involves the following steps:

Formation of the Benzoxazepine Core: The initial step involves the cyclization of an appropriate ortho-aminophenol with a suitable bromoalkylating agent under basic conditions to form the benzoxazepine ring.

Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification of the carboxylic acid precursor using tert-butyl alcohol and a strong acid catalyst such as sulfuric acid.

Bromination: The bromine atom is introduced at the 7th position through a selective bromination reaction using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques such as crystallization and chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydro portion of the benzoxazepine ring, leading to the formation of oxo derivatives.

Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogenation reactions are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

Oxidation: Oxo derivatives of the benzoxazepine ring.

Reduction: Dehalogenated products or hydrogenated derivatives.

Substitution: Various substituted benzoxazepine derivatives depending on the nucleophile used.

科学研究应用

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Catalysis: Employed in catalytic reactions due to its unique structure.

Biology

Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.

Receptor Binding: Investigated for its binding affinity to various biological receptors.

Medicine

Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for neurological and psychiatric disorders.

Industry

Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

作用机制

The mechanism of action of tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the benzoxazepine core play crucial roles in binding to these targets, modulating their activity. The tert-butyl ester group enhances the compound’s stability and bioavailability.

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Variants

The benzoxazepine core allows for diverse substitution patterns. Key analogs include:

A. tert-Butyl 9-Bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate (CAS: 1055880-27-7)

- Molecular Formula: C₁₄H₁₈BrNO₃ (identical to the 7-bromo isomer).

- Key Difference: Bromine substitution at the 9-position instead of 5. No direct synthesis or application data are available, but its utility likely parallels the 7-bromo derivative .

B. tert-Butyl 7-(o-Tolyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate (CAS: 1055880-63-1)

- Molecular Formula: C₂₂H₂₅NO₃.

- Key Difference : Replacement of bromine with o-tolyl (ortho-methylphenyl) at the 7-position. This derivative is synthesized via Suzuki coupling using a boronic ester precursor. The o-tolyl group enhances steric bulk, which may influence binding affinity in medicinal chemistry applications .

Functional Group Derivatives

N-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-yl)-2,2,2-trifluoroacetamide Hydrochloride

- Molecular Formula : C₁₂H₁₂BrF₃N₂O₂·HCl.

- Key Difference : Incorporation of a trifluoroacetamide group and hydrochloride salt. This derivative is tailored for enhanced solubility in polar solvents, making it suitable for biological assays. The trifluoroacetyl group also serves as a protective moiety during synthesis .

Suzuki Coupling Efficiency

The 7-bromo derivative exhibits robust reactivity in cross-coupling reactions due to the electron-withdrawing bromine atom, which activates the aryl halide for oxidative addition to palladium. In contrast, the o-tolyl derivative requires a boronic acid with complementary steric and electronic properties .

生物活性

tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula: C₁₄H₁₈BrNO₃

- CAS Number: 740842-73-3

- Molecular Weight: 328.21 g/mol

The compound is believed to interact with gamma-aminobutyric acid (GABA) receptors, particularly GABAA receptors, which are critical for mediating inhibitory neurotransmission in the central nervous system. GABAA receptors are known to be involved in various physiological processes including anxiety regulation, sedation, and muscle relaxation.

GABAA Receptor Interaction

Research indicates that compounds similar to tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine can act as positive allosteric modulators of GABAA receptors. This modulation enhances the effects of GABA, leading to increased chloride ion conductance and hyperpolarization of neurons .

Anxiolytic Effects

Studies have shown that benzodiazepine-like compounds can exhibit anxiolytic effects through their action on GABAA receptors. The specific activity profile of tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine suggests it may possess similar anxiolytic properties by enhancing GABAergic transmission .

Sedative Effects

The sedative properties of this compound may also be attributed to its interaction with GABAA receptors. The enhancement of inhibitory neurotransmission can lead to sedation and muscle relaxation, making it a candidate for further exploration in sedative therapies .

Research Findings and Case Studies

Potential Therapeutic Applications

Given its biological activity profile, tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine could have potential applications in treating anxiety disorders and other conditions where enhanced GABAergic activity is beneficial. Further research is needed to explore its efficacy and safety in clinical settings.

常见问题

Q. Table 1: Yield Optimization Parameters

| Parameter | Optimal Condition | Yield Range | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂ | 82–87% | |

| Solvent | Et₃N/THF (1:1) | 80–85% | |

| Reaction Time | 48 hours (reflux) | 84–87% |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H-NMR : Resolve aromatic protons (δ 6.8–7.5 ppm) and tert-butyl groups (δ 1.2–1.5 ppm). Compare with tert-butyl-substituted benzoxazepine derivatives for peak assignments .

- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and benzoxazepine ring vibrations .

- X-ray Crystallography : Use SHELX programs for structure refinement. For example, SHELXL resolves bond-length discrepancies (mean C–C = 0.002 Å) in related tert-butyl benzoxazepine analogs .

Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

The bromine atom at position 7 acts as a leaving group, enabling:

- Buchwald-Hartwig amination : Replace Br with amines under Pd catalysis. Monitor regioselectivity via LC-MS.

- Suzuki-Miyaura coupling : Attach aryl/heteroaryl boronic acids. Use Pd(OAc)₂ with SPhos ligand for sterically hindered substrates .

- Radical substitution : Explore CuI-mediated pathways for C–Br activation, as seen in tetrazole functionalization .

Advanced: What challenges arise in crystallographic refinement of this compound?

Methodological Answer:

- Disorder in tert-butyl groups : Apply SHELXL’s PART instruction to model split positions .

- Twinned crystals : Use SHELXE for twin-law identification. For high-resolution data (d < 0.8 Å), refine anisotropic displacement parameters .

- Data-to-parameter ratio : Maintain a ratio > 15:1 to avoid overfitting, as demonstrated in related benzoxazepine structures .

Advanced: How should I resolve contradictions in spectral data (e.g., NMR vs. X-ray)?

Methodological Answer:

- Dynamic effects : NMR may average conformational isomers, while X-ray captures static structures. Compare tert-butyl dihedral angles in X-ray with NOE correlations in NMR .

- Solvent artifacts : Recrystallize from ethanol to remove residual solvents that skew NMR integration .

- Cross-validation : Use DFT calculations (e.g., Gaussian09) to predict NMR shifts and compare with experimental data .

Advanced: What computational methods predict the compound’s biological activity?

Methodological Answer:

- Molecular docking : Dock into p21-activated kinase (PAK) using AutoDock Vina. Prioritize benzoxazepine scaffolds with bromine for hydrophobic pocket interactions .

- ADMET prediction : Use SwissADME to assess bioavailability. Bromine’s lipophilicity may enhance blood-brain barrier penetration.

Basic: How should I handle air/moisture-sensitive intermediates during synthesis?

Methodological Answer:

- Schlenk techniques : Conduct reactions under argon using flame-dried glassware .

- Storage : Store intermediates in sealed vials with molecular sieves (3Å) at –20°C .

- Quench protocols : Use saturated NH₄Cl for safe decomposition of residual organometallic reagents .

Advanced: What strategies enable derivatization of the benzoxazepine core?

Methodological Answer:

- Ring-opening : Treat with HCl/dioxane to remove the tert-butyl carbamate, exposing the secondary amine for functionalization .

- Electrophilic substitution : Nitrate the aromatic ring (HNO₃/H₂SO₄) at position 5, leveraging bromine’s meta-directing effects .

- Heterocycle fusion : Condense with aldehydes to form spirocyclic derivatives, as shown in γ-carboline syntheses .

Basic: How do I address low solubility during purification?

Methodological Answer:

- Gradient crystallization : Use hexane/EtOAc (8:1 to 1:1) to isolate pure product .

- Sonication : Suspend crude product in ethanol and sonicate (30 min) to disrupt aggregates .

- Chiral separation : For enantiomers, employ amylose-based chiral columns (e.g., Chiralpak IA) with heptane/IPA .

Advanced: What isotopic labeling approaches track metabolic pathways?

Methodological Answer:

- ¹³C-labeling : Introduce ¹³C at the carbonyl via Boc-protection with ¹³CO₂ .

- Deuterium exchange : Treat with D₂O/pyridine to deuterate the benzoxazepine NH group for MS-based metabolic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。